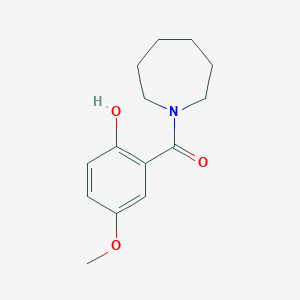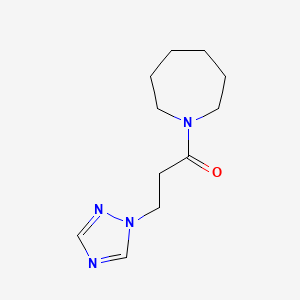
N-benzyl-N,6-dimethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N,6-dimethylpyridine-3-carboxamide, also known as DMBC, is a chemical compound that belongs to the family of pyridine carboxamides. It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and acetone. DMBC has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery and development.
作用機序
The mechanism of action of N-benzyl-N,6-dimethylpyridine-3-carboxamide is not fully understood. However, it is believed to exert its effects by interacting with specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. In addition to its inhibitory effects on enzymes and receptors, this compound has been shown to possess antioxidant properties. It has also been reported to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-benzyl-N,6-dimethylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in a variety of organic solvents, which makes it easy to work with in the lab. However, this compound has some limitations as well. It has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
将来の方向性
There are several potential future directions for research on N-benzyl-N,6-dimethylpyridine-3-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's inhibitory effects on acetylcholinesterase and monoamine oxidase make it a promising candidate for the development of new drugs for these conditions. Another area of interest is its potential anticancer properties. This compound has been shown to inhibit the growth of several types of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
合成法
N-benzyl-N,6-dimethylpyridine-3-carboxamide can be synthesized through a multi-step reaction process starting from 3-cyanopyridine. The first step involves the reduction of 3-cyanopyridine to 3-aminopyridine using sodium borohydride. The resulting 3-aminopyridine is then benzylated using benzyl chloride and potassium carbonate to yield N-benzyl-3-aminopyridine. Finally, N-benzyl-3-aminopyridine is reacted with dimethylcarbamoyl chloride to produce this compound.
科学的研究の応用
N-benzyl-N,6-dimethylpyridine-3-carboxamide has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and dopamine receptors. This compound has also been studied for its potential anticancer and antitumor properties.
特性
IUPAC Name |
N-benzyl-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-8-9-14(10-16-12)15(18)17(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOQFZWMPIMDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)



![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
